![molecular formula C40H58N4O4S B1654907 2-(dicyclohexylamino)-N-[4-[4-[[2-(dicyclohexylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide CAS No. 2907-88-2](/img/structure/B1654907.png)

2-(dicyclohexylamino)-N-[4-[4-[[2-(dicyclohexylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide

概要

説明

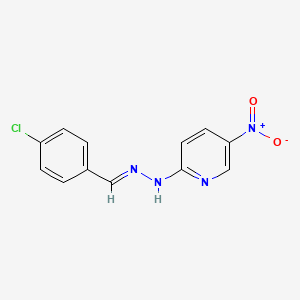

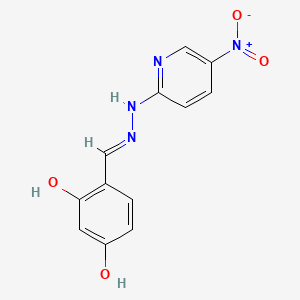

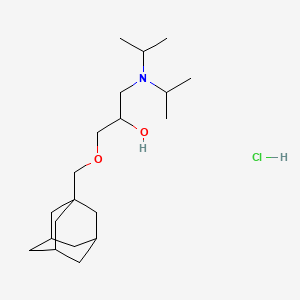

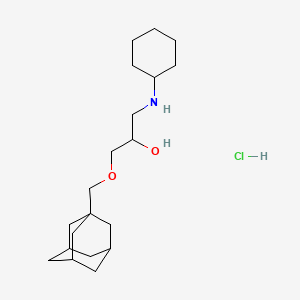

NSC 37249, also known as Adenovirus Proteinase Inhibitor, is a compound with the chemical formula C₄₀H₅₈N₄O₄S. It acts as a potent and selective inhibitor against adenovirus cysteine proteinase AVP. Specifically, it targets both the AVP co-factor pVIc N-terminal binding pocket (with a binding constant, Ki, of 150 nM) and the AVP-pVIc substrate-binding site (Ki = 400 nM) . This compound effectively blocks AVP-pVIc active complex formation and catalytic activity without affecting trypsin or papain protease activity even at high concentrations .

科学的研究の応用

NSC 37249 has found applications in various scientific fields:

Chemistry: Its inhibition of adenovirus proteinase makes it valuable for studying protease mechanisms.

Biology: Researchers use it to explore adenovirus replication and protein processing.

Medicine: Investigating its antiviral properties may lead to therapeutic applications.

Industry: Its potential as a drug candidate warrants further investigation.

作用機序

NSC 37249 inhibits adenovirus proteinase by binding to both the co-factor pVIc and the substrate-binding site. This prevents active complex formation and catalytic activity, ultimately disrupting viral replication .

生化学分析

Biochemical Properties

2-(dicyclohexylamino)-N-(4-{4-[2-(dicyclohexylamino)acetamido]benzenesulfonyl}phenyl)acetamide plays a crucial role in biochemical reactions by inhibiting adenovirus cysteine proteinase AVP. This inhibition occurs through simultaneous targeting of the AVP co-factor pVIc N-terminal binding pocket and the AVP-pVIc substrate-binding site . The compound’s interaction with these sites prevents the formation of the AVP-pVIc active complex and inhibits the catalytic activity of AVP, without affecting other proteases such as trypsin or papain .

Cellular Effects

The effects of 2-(dicyclohexylamino)-N-(4-{4-[2-(dicyclohexylamino)acetamido]benzenesulfonyl}phenyl)acetamide on various cell types and cellular processes are profound. By inhibiting adenovirus cysteine proteinase AVP, the compound disrupts the viral life cycle, thereby preventing viral replication and propagation within host cells . This inhibition can lead to alterations in cell signaling pathways, gene expression, and cellular metabolism, ultimately affecting cell function and viability.

Molecular Mechanism

At the molecular level, 2-(dicyclohexylamino)-N-(4-{4-[2-(dicyclohexylamino)acetamido]benzenesulfonyl}phenyl)acetamide exerts its effects by binding to specific sites on the adenovirus cysteine proteinase AVP. The compound targets both the AVP co-factor pVIc N-terminal binding pocket and the AVP-pVIc substrate-binding site, with inhibition constants (K_i) of 150 nM and 400 nM, respectively . This dual targeting mechanism blocks the formation of the AVP-pVIc active complex and inhibits the enzyme’s catalytic activity, thereby preventing the proteolytic processing required for viral maturation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(dicyclohexylamino)-N-(4-{4-[2-(dicyclohexylamino)acetamido]benzenesulfonyl}phenyl)acetamide have been observed to change over time. The compound is stable under standard storage conditions, but its activity may degrade over extended periods or under specific conditions such as exposure to light . Long-term studies have shown that the compound can maintain its inhibitory effects on adenovirus cysteine proteinase AVP for several months when stored properly .

Dosage Effects in Animal Models

The effects of 2-(dicyclohexylamino)-N-(4-{4-[2-(dicyclohexylamino)acetamido]benzenesulfonyl}phenyl)acetamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits adenovirus cysteine proteinase AVP without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function . Threshold effects have been identified, indicating the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

2-(dicyclohexylamino)-N-(4-{4-[2-(dicyclohexylamino)acetamido]benzenesulfonyl}phenyl)acetamide is involved in metabolic pathways related to its role as an inhibitor of adenovirus cysteine proteinase AVP. The compound interacts with enzymes and cofactors involved in the viral replication process, affecting metabolic flux and metabolite levels within infected cells . These interactions contribute to the compound’s overall antiviral activity and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, 2-(dicyclohexylamino)-N-(4-{4-[2-(dicyclohexylamino)acetamido]benzenesulfonyl}phenyl)acetamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, enhancing its inhibitory effects on adenovirus cysteine proteinase AVP. The compound’s distribution can also influence its accumulation within specific tissues, impacting its overall efficacy and safety profile.

Subcellular Localization

The subcellular localization of 2-(dicyclohexylamino)-N-(4-{4-[2-(dicyclohexylamino)acetamido]benzenesulfonyl}phenyl)acetamide is critical for its activity and function. The compound is directed to specific compartments or organelles within cells, where it exerts its inhibitory effects on adenovirus cysteine proteinase AVP . Targeting signals and post-translational modifications may play a role in directing the compound to these subcellular locations, ensuring its effective interaction with the enzyme and subsequent inhibition of viral replication.

化学反応の分析

NSC 37249 undergoes various chemical reactions, including oxidation, reduction, and substitution. specific reagents and conditions are not well-documented. Major products formed from these reactions remain unspecified.

類似化合物との比較

While detailed comparisons are scarce, NSC 37249’s unique dual-targeting mechanism sets it apart. Similar compounds have not been explicitly listed in the available literature.

特性

IUPAC Name |

2-(dicyclohexylamino)-N-[4-[4-[[2-(dicyclohexylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H58N4O4S/c45-39(29-43(33-13-5-1-6-14-33)34-15-7-2-8-16-34)41-31-21-25-37(26-22-31)49(47,48)38-27-23-32(24-28-38)42-40(46)30-44(35-17-9-3-10-18-35)36-19-11-4-12-20-36/h21-28,33-36H,1-20,29-30H2,(H,41,45)(H,42,46) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYJJPSTWWRURQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)CN(C4CCCCC4)C5CCCCC5)C6CCCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H58N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60284445 | |

| Record name | n,n'-(sulfonyldibenzene-4,1-diyl)bis[2-(dicyclohexylamino)acetamide](non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

691.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2907-88-2 | |

| Record name | NSC37249 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37249 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n,n'-(sulfonyldibenzene-4,1-diyl)bis[2-(dicyclohexylamino)acetamide](non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

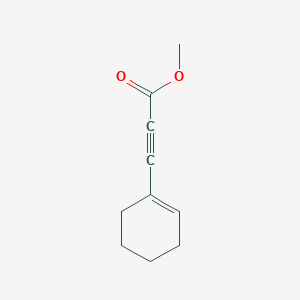

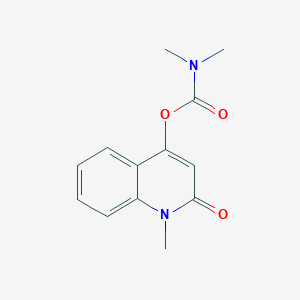

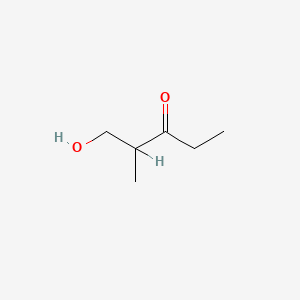

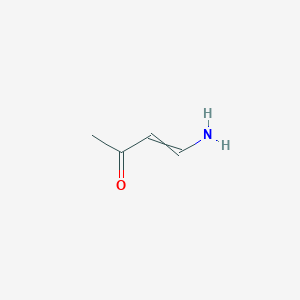

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,6,7,11balpha-Tetrahydro-1alpha,7alpha-bis(4-hydroxyphenyl)benzo[6,7]cyclohepta[1,2,3-cd]benzofuran-4,6beta,8,10-tetrol](/img/structure/B1654844.png)